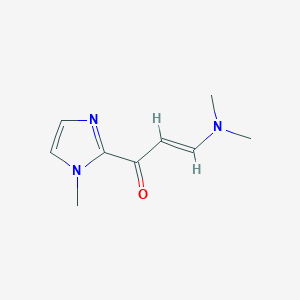
3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is an organic compound that features both an imidazole ring and a dimethylamino group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Dimethylamino Group: This can be done via nucleophilic substitution reactions where a dimethylamine is introduced to a suitable precursor.
Formation of the Prop-2-en-1-one Moiety: This can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the prop-2-en-1-one moiety.
Reduction: Reduction reactions could target the imidazole ring or the carbonyl group in the prop-2-en-1-one moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the imidazole ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with imidazole rings are often studied for their enzyme inhibitory activities and potential therapeutic effects.
Medicine
Medicinal chemistry research might explore this compound for its potential as a drug candidate, particularly for its interactions with biological targets.
Industry
In industry, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dimethylamino group might enhance the compound’s ability to cross cell membranes or interact with specific proteins.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-2-yl)ethanone: Similar structure but lacks the dimethylamino group.
3-(Dimethylamino)-1-phenylprop-2-en-1-one: Similar structure but has a phenyl group instead of an imidazole ring.
Uniqueness
3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one is unique due to the combination of the imidazole ring and the dimethylamino group, which might confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(1-methylimidazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H13N3O/c1-11(2)6-4-8(13)9-10-5-7-12(9)3/h4-7H,1-3H3/b6-4+ |
InChI Key |
SEIDIAKMIAKYLN-GQCTYLIASA-N |
Isomeric SMILES |
CN1C=CN=C1C(=O)/C=C/N(C)C |
Canonical SMILES |
CN1C=CN=C1C(=O)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


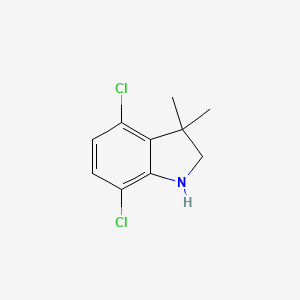

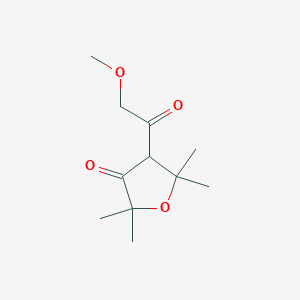
![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
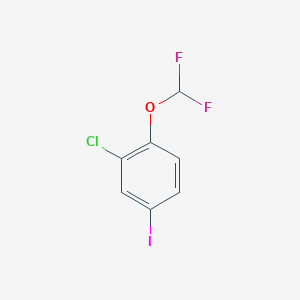


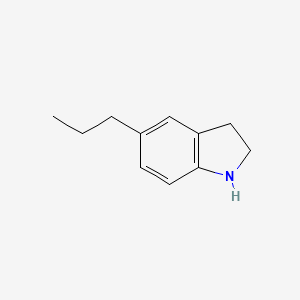
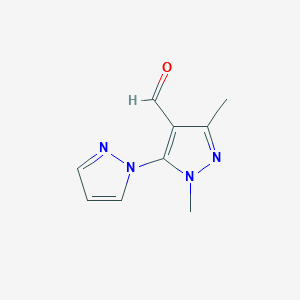
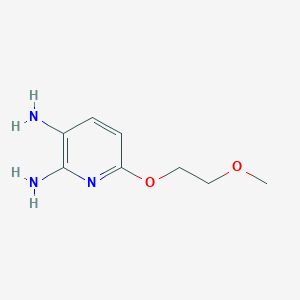

![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)
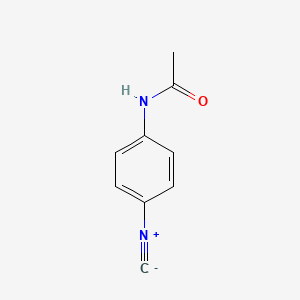
![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)
